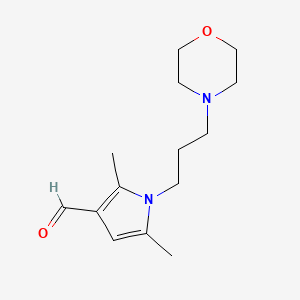
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde (DMPPC) is a synthetic compound belonging to the family of pyrrole-based carbaldehydes. It is a colorless and odorless solid with a molecular weight of 243.3 g/mol. This compound has been studied extensively in the laboratory due to its unique properties and potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A notable study explores the synthesis of unexpected pyrrolo[2,3-b]quinoxaline-2-carbaldehydes through a Sonogashira coupling reaction, highlighting the reactivity of similar pyrrole derivatives under specific conditions, suggesting potential methodologies for synthesizing related compounds (Keivanloo, Bakherad, & Rahimi, 2010). Additionally, research on catalytic direct asymmetric Michael reactions utilizing unmodified aldehydes, including morpholine derivatives, underscores the utility of these compounds in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines, presenting a pathway to valuable chiral intermediates (Betancort & Barbas, 2001).
Material Science Applications
In material science, the synthesis of push–pull fluorophores derived from 2-morpholinothiazole-4-carbaldehyde demonstrates the potential of such compounds in developing materials with unique photophysical properties. These materials exhibit aggregation-induced emission and can act as fluorescence molecular rotors for viscosity sensing, highlighting the diverse applications of morpholine-based derivatives in creating advanced functional materials (Telore, Satam, & Sekar, 2015).
Heterocyclic Chemistry
The creation of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives through reactions involving morpholine showcases the role of morpholine derivatives in synthesizing heterocyclic compounds with potential biological activity. This research illuminates the versatility of morpholine and related pyrrole derivatives in heterocyclic chemistry and their significance in developing therapeutically relevant molecules (Syed, Ramappa, & Alegaon, 2013).
Molecular Interactions and Crystallography
Studies on the hydrogen-bonding patterns in derivatives of dimethylpyrrole, including compounds structurally similar to 2,5-dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde, contribute to our understanding of molecular interactions and crystal structures. Such insights are crucial for the design of new compounds with desired physical and chemical properties (Senge & Smith, 2005).
Propiedades
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-10-14(11-17)13(2)16(12)5-3-4-15-6-8-18-9-7-15/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROXHIDJODXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCN2CCOCC2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

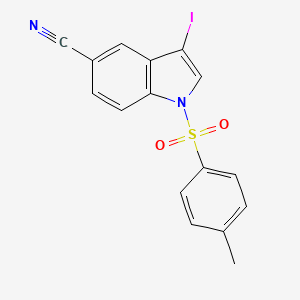
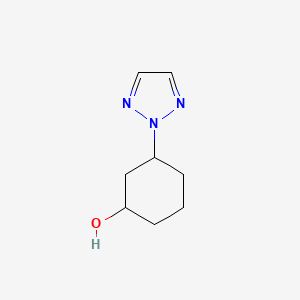
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2981155.png)
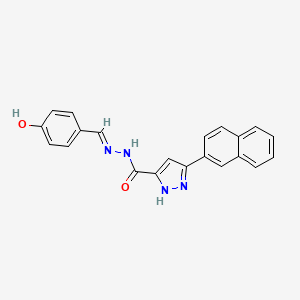
![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)

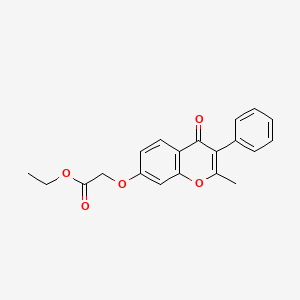

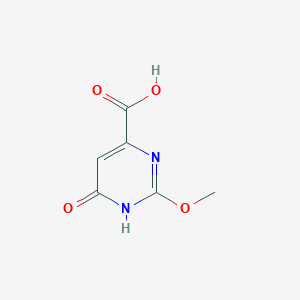
![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)
![tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2981172.png)
